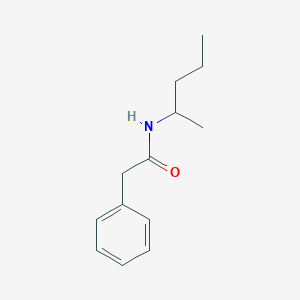
2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole, also known as BMIPP, is a radiopharmaceutical agent used in medical imaging to detect myocardial ischemia. The compound has been extensively studied for its potential use in the diagnosis of heart diseases.
作用機序
2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole is taken up by the heart muscle cells through a process called fatty acid metabolism. The compound is structurally similar to fatty acids and is transported into the cells by the same mechanisms that transport fatty acids. Once inside the cells, this compound is converted into its active form, which is then incorporated into the cell membrane. The radioactive decay of this compound emits gamma rays, which can be detected by a gamma camera to produce an image of the heart.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on the body. The compound is rapidly cleared from the bloodstream and is excreted through the urine. This compound has a half-life of approximately 6 hours, which allows for imaging to be performed within a reasonable time frame.
実験室実験の利点と制限
2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has been extensively studied for its use in medical imaging, which provides a wealth of information on its mechanism of action and physiological effects. However, the radioactive nature of this compound makes it difficult to work with in a lab setting, and special precautions must be taken to ensure the safety of researchers.
将来の方向性
There are several future directions for research on 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole. One area of interest is the development of new imaging techniques that can provide more detailed information on the heart's function. Another area of research is the use of this compound in the diagnosis and treatment of other diseases, such as cancer. Additionally, there is ongoing research on the development of new radiopharmaceutical agents that can be used in medical imaging. Overall, this compound has shown great promise as a diagnostic tool for heart diseases, and further research is needed to fully explore its potential.
合成法
The synthesis of 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole involves the reaction of 2-isopropyl-5-nitrobenzoic acid with morpholine and thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzoic acid to yield this compound. The final product is purified through column chromatography and recrystallization.
科学的研究の応用
2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole is primarily used in medical imaging to detect myocardial ischemia, a condition where the blood flow to the heart is reduced. The compound is administered to the patient intravenously and is taken up by the heart muscle cells. The radioactive decay of this compound emits gamma rays, which can be detected by a gamma camera to produce an image of the heart. This allows doctors to identify areas of the heart that are not receiving enough blood flow and diagnose heart diseases such as coronary artery disease and myocardial infarction.
特性
IUPAC Name |
morpholin-4-yl-(2-propan-2-yl-1,3-benzoxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(2)14-16-12-9-11(3-4-13(12)20-14)15(18)17-5-7-19-8-6-17/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESBTCPTTRYWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(O1)C=CC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzonitrile trifluoroacetate](/img/structure/B4882574.png)
![isopropyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4882575.png)
![methyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4882593.png)
![1-(4-bromophenyl)-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4882599.png)
![methyl 4-{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4882611.png)
![N-allyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B4882617.png)

![5-(2,4-dimethoxybenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4882620.png)

![{[(4-nitrophenyl)amino]methylene}malononitrile](/img/structure/B4882636.png)
![1-(4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B4882654.png)
![(3-bromophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B4882662.png)
![N'-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B4882669.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-5,6,7-trimethoxy-4-methylquinoline](/img/structure/B4882681.png)